molecular formula C11H12F2N2O B12227894 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide

3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide

Cat. No.: B12227894
M. Wt: 226.22 g/mol
InChI Key: BMOKYFGJUUEYNV-UHFFFAOYSA-N
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Description

3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a carboxamide group linked to a pyridin-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs . This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

3,3-difluoro-N-(pyridin-4-ylmethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C11H12F2N2O/c12-11(13)5-9(6-11)10(16)15-7-8-1-3-14-4-2-8/h1-4,9H,5-7H2,(H,15,16)

InChI Key

BMOKYFGJUUEYNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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